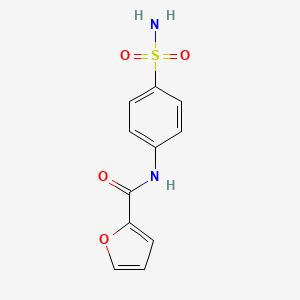

N-(4-sulfamoylphenyl)furan-2-carboxamide

Description

Contextual Significance of Sulfonamide and Furan (B31954) Scaffolds in Medicinal Chemistry Research

The structure of N-(4-sulfamoylphenyl)furan-2-carboxamide is a composite of two critical pharmacophores: a sulfonamide group and a furan-2-carboxamide moiety. Each of these scaffolds holds a distinguished place in the annals of medicinal chemistry.

The sulfonamide functional group (-S(=O)₂-NH₂) is a cornerstone of drug design. mdpi.com Its discovery in the 1930s ushered in the era of antibacterial chemotherapy with the advent of sulfa drugs. researchgate.net Beyond their well-known antimicrobial properties, which stem from the inhibition of dihydropteroate (B1496061) synthase in bacteria, sulfonamides exhibit a vast range of biological activities. mdpi.com They are key components in drugs developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and hypoglycemic agents. nih.gov The primary sulfonamide group is a powerful zinc-binding group, making it a privileged structure for targeting metalloenzymes. nih.gov

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another prevalent scaffold in biologically active compounds. utripoli.edu.ly Furan derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.lymdpi.com The furan-2-carboxamide substructure, in particular, has been explored for various therapeutic applications. The carboxamide linkage (-CO-NH-) is a crucial and stable feature in many biological systems, contributing to the structural integrity of proteins. nih.gov Researchers have synthesized and evaluated numerous furan-2-carboxamide derivatives, revealing their potential as urotensin-II receptor antagonists for cardiovascular diseases, as well as agents with antibiofilm and antimicrobial properties. nih.govnih.gov

The combination of these two powerful scaffolds in a single molecule provides a compelling basis for investigating this compound.

Overview of the Chemical Compound's Research Trajectory and Unexplored Areas

Direct and extensive research specifically focused on this compound is not widely documented in a singular, comprehensive trajectory. Instead, its investigation is situated within the broader context of research into two main areas: sulfonamide-based carbonic anhydrase inhibitors and the development of novel furan-carboxamide derivatives as antimicrobial agents.

The research trajectory can be viewed as an intersection of these two larger fields of study.

Early 2000s onwards: A significant body of work has focused on synthesizing various sulfonamide derivatives to act as carbonic anhydrase (CA) inhibitors. researchgate.net These studies often explore how different aromatic and heterocyclic rings attached to the sulfamoylphenyl core affect inhibitory potency and selectivity against various CA isoforms. For instance, research on N-(p-sulfamoylphenyl)-α-D-glycopyranosylamines demonstrated that modifying the substituent on the sulfonamide nitrogen could lead to potent, topically acting antiglaucoma agents. researchgate.net

2010s onwards: There has been a growing interest in the synthesis of furan-2-carboxamide derivatives to combat antimicrobial resistance. nih.govbenthamdirect.comnih.gov Studies have detailed the synthesis of various N-substituted furan-2-carboxamides and their evaluation against drug-resistant bacterial strains. nih.gov For example, a 2018 study detailed the synthesis and antibacterial evaluation of a series of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, which are structurally analogous to the title compound. researchgate.net This research highlighted that a derivative containing a 5-nitrofuran-2-carboxamide moiety exhibited the highest activity. researchgate.net

Unexplored Areas: Despite the research on related structures, several areas concerning this compound remain largely unexplored. There is a lack of comprehensive studies on its:

Detailed Carbonic Anhydrase Isoform Selectivity: While its potential as a CA inhibitor is suggested by its structure, a detailed profile of its inhibitory activity against the full panel of human CA isoforms is not readily available.

Broad-Spectrum Antimicrobial Activity: While related compounds show promise, a thorough investigation of its activity against a wide range of bacterial and fungal pathogens, especially clinically relevant resistant strains, is needed.

Other Potential Pharmacological Activities: Given the diverse bioactivities of both sulfonamides and furans, the compound could possess other therapeutic potentials, such as anticancer or anti-inflammatory effects, which have not been systematically investigated. mdpi.com

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a dedicated and comprehensive investigation of this compound is multifactorial and scientifically compelling.

Synergistic Potential of Pharmacophores: The compound strategically combines the established zinc-binding capability of the arylsulfonamide moiety with the versatile biological activity of the furan-2-carboxamide scaffold. This molecular hybridization presents a rational design strategy for developing novel inhibitors for targets like carbonic anhydrases or other metalloenzymes. Research on similar structures, such as 4-substituted furan-2-sulfonamides, has already demonstrated nanomolar potency for the inhibition of human carbonic anhydrase II. nih.gov

Addressing Therapeutic Gaps: There is a continuous need for new therapeutic agents, particularly in the areas of infectious diseases and glaucoma.

Antimicrobials: The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds. The documented antibacterial activity of related furan-carboxamides and sulfonamides provides a strong impetus to evaluate this specific compound against multidrug-resistant pathogens. benthamdirect.comnih.gov

Carbonic Anhydrase Inhibitors: While several CA inhibitors are in clinical use for conditions like glaucoma, side effects associated with systemic administration drive the search for new, potentially more selective or topically effective agents. researchgate.net

Elucidation of Structure-Activity Relationships (SAR): A thorough study of this compound would provide valuable data for the broader understanding of SAR in both sulfonamide and furan-based medicinal chemistry. By systematically evaluating its biological activity and comparing it to related analogues, researchers can better understand how the interplay between the two key structural motifs influences target binding and efficacy. This knowledge is crucial for the rational design of future therapeutic agents.

The following table summarizes key research findings on related compounds, underscoring the potential of the this compound scaffold.

| Compound Class | Investigated Activity | Key Findings |

| N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives | Antibacterial | A derivative with a 5-nitro-furan-2-carboxamide group showed the highest activity. researchgate.net |

| 4-Substituted furan-2-sulfonamides | Carbonic Anhydrase Inhibition | Demonstrated nanomolar potency against human carbonic anhydrase II. nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | Anticancer & Antimicrobial | Showed significant anticancer activity against various cell lines and broad antimicrobial effects. mdpi.com |

| N-(p-sulfamoylphenyl) glycopyranosylamines | Carbonic Anhydrase Inhibition | Acted as potent, water-soluble inhibitors with strong intraocular pressure-lowering effects in rabbits. researchgate.net |

| N-(4-bromophenyl)furan-2-carboxamides | Antibacterial | Showed efficacy against clinically isolated drug-resistant bacteria. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h1-7H,(H,13,14)(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLALEYAUYKFCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes to N-(4-sulfamoylphenyl)furan-2-carboxamide Core Structure

The fundamental structure of this compound is assembled by forming an amide bond between a furan-2-carboxylic acid moiety and a 4-aminobenzenesulfonamide (sulfanilamide) backbone. Several reliable methods have been established for this key transformation.

Multi-Step Synthetic Pathways and Reaction Optimization

The most prevalent synthetic strategies involve the coupling of sulfanilamide (B372717) with an activated derivative of furan-2-carboxylic acid or direct coupling using specific reagents.

One primary pathway is the acylation of 4-aminobenzenesulfonamide with furan-2-carbonyl chloride. nih.gov This reaction is typically performed in a dry, inert solvent such as dichloromethane (B109758) in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov The reaction proceeds efficiently at room temperature, yielding the desired amide. nih.gov A similar approach has been successfully used to synthesize various N-aryl furan-2-carboxamides, demonstrating the robustness of this method. researchgate.net

Another widely used method involves the direct coupling of furan-2-carboxylic acid with 4-aminobenzenesulfonamide using peptide coupling reagents. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) are effective for promoting this amide bond formation. researchgate.net This approach avoids the need to prepare the more reactive acid chloride intermediate.

Reaction optimization is crucial for maximizing yield and purity. nih.gov Modern approaches to optimization include the use of automated systems employing Bayesian algorithms to rapidly screen various conditions such as temperature, solvent, and reagent concentrations. nih.gov Such automated optimization not only enhances efficiency but also contributes to greener synthesis by reducing waste and improving purity. nih.gov

Application of Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of carboxamides. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govresearchgate.net

A notable green protocol involves the direct oxidative amidation of furan-2-carbaldehyde with sulfanilamide. researchgate.net This reaction can be carried out in polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent, using an oxidant system like trichloroisocyanuric acid/hydrogen peroxide. researchgate.net This method is advantageous as it starts from the aldehyde, bypassing the carboxylic acid or acid chloride steps, and utilizes a more environmentally benign solvent system. researchgate.net

Further green advancements include the use of telescoped continuous flow reactions. nih.gov By combining multiple synthetic steps into a continuous process without isolating intermediates, these methods significantly reduce waste, decrease the number of separate unit operations, and enhance safety. nih.gov The selection of green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), also contributes to a more sustainable process. nih.gov

Synthesis of this compound Derivatives and Analogues

The therapeutic potential and material properties of the core structure can be fine-tuned by synthesizing a variety of derivatives and analogues. This is achieved by modifying the furan (B31954) ring, the sulfamoylphenyl moiety, or by incorporating other heterocyclic systems.

Functionalization of the Furan Moiety

The furan ring offers sites for chemical modification, most commonly at the C5 position, to generate analogues with altered properties. Substitutions on the furan ring can be introduced either by using a pre-functionalized starting material or through post-synthetic modification of the this compound core.

A powerful technique for post-synthetic functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the introduction of various aryl or heteroaryl groups at a halogenated position on the furan ring. For instance, a 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide intermediate could be reacted with a range of boronic acids to yield diverse 5-substituted derivatives. A similar strategy has been employed to synthesize derivatives where a substituted phenyl group is attached to the C5 position of the furan ring, demonstrating the versatility of this approach. nih.gov

| Modification Site | Substituent | Synthetic Strategy | Reference |

| Furan C5-position | Aryl group | Suzuki-Miyaura cross-coupling of a 5-halofuran precursor with an arylboronic acid. | nih.gov |

| Furan C5-position | Methylene-hydrazine-carbothioamide | Reaction of a 5-formylfuran intermediate with thiosemicarbazide. | nih.gov |

Substituent Variation on the Sulfamoylphenyl Moiety

The sulfamoylphenyl portion of the molecule provides two primary handles for chemical modification: the aromatic ring and the sulfonamide group itself.

Substituents can be introduced onto the phenyl ring, typically at positions ortho or meta to the sulfamoyl group. This is generally achieved by starting the synthesis with an appropriately substituted 4-aminobenzenesulfonamide derivative.

Alternatively, the sulfonamide group (-SO₂NH₂) can be N-functionalized. For example, the sulfonamide nitrogen can be alkylated or arylated. An analogous reaction involves the alkylation of 5-bromo-thiophene-2-sulfonamide using an alkyl bromide and a base like lithium hydride, which suggests a feasible route for preparing N-substituted sulfamoylphenyl derivatives. researchgate.net

| Modification Site | Type of Variation | Synthetic Strategy | Reference |

| Phenyl Ring | Halogen, Alkyl, etc. | Use of a pre-substituted 4-aminobenzenesulfonamide in the initial coupling reaction. | researchgate.net |

| Sulfonamide Nitrogen | N-Alkylation | Reaction of the sulfonamide with an alkyl halide in the presence of a base. | researchgate.net |

Hybridization with Other Heterocyclic Systems (e.g., thiadiazole, purine, pyrimidine)

Molecular hybridization, a strategy that combines the this compound scaffold with other heterocyclic motifs, is a common approach to discovering compounds with enhanced or novel activities.

This can be achieved by linking another heterocycle to either the furan or the sulfamoylphenyl ring. For example, research on related structures has shown the successful synthesis of molecules bearing furan and thiophene (B33073) nuclei linked to 1,2,4-triazolo[3,4-b] researchgate.netnih.govnih.govthiadiazine systems. mdpi.com This indicates the feasibility of preparing hybrids where a thiadiazole ring is appended to the core structure.

Another approach involves modifying the linker between the two main moieties. An example is the synthesis of (E)-2-((5-(4-sulfamoylphenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide, which effectively replaces the amide linker with a more complex methylene-hydrazine-carbothioamide bridge. nih.gov This not only alters the geometry and electronic properties of the molecule but also introduces a thiourea-like functional group that can participate in different biological interactions. nih.gov

| Hybridization Strategy | Incorporated Heterocycle/Linker | Synthetic Approach | Reference |

| Linker Modification | Methylene-hydrazine-carbothioamide | Condensation of a 5-(4-sulfamoylphenyl)furan-2-carbaldehyde intermediate with thiosemicarbazide. | nih.gov |

| Appended Heterocycle | Thiadiazine | Coupling of a functionalized furan/thiophene precursor to a triazole-thiadiazine core. | mdpi.com |

Cross-Coupling Methodologies for Aryl-Substituted Furan-2-carboxamides

Palladium-catalyzed cross-coupling reactions are the cornerstone for introducing aryl substituents onto the core furan-2-carboxamide structure. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for this purpose, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com

In a typical application, a precursor like N-(4-bromophenyl)furan-2-carboxamide is coupled with various aryl or heteroaryl boronic acids. researchgate.netmdpi.com This reaction is generally catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.netnih.gov Potassium phosphate (B84403) (K₃PO₄) is a commonly used base, and the reaction is often carried out in a solvent system like 1,4-dioxane (B91453) and water under reflux conditions for several hours. nih.gov This methodology provides access to a diverse library of N-(4-arylphenyl)furan-2-carboxamide analogues with moderate to good yields, demonstrating its robustness and wide substrate scope. mdpi.comnih.gov

The table below summarizes the results from a study where N-(4-bromophenyl)furan-2-carboxamide was coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ base. mdpi.comnih.gov

Table 1: Suzuki-Miyaura Cross-Coupling of N-(4-bromophenyl)furan-2-carboxamide with Aryl Boronic Acids

This table is interactive. You can sort and filter the data.

| Aryl Boronic Acid Coupling Partner | Resulting Aryl Substituent at C-4' | Yield (%) |

|---|---|---|

| Phenylboronic acid | Phenyl | 78 |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 83 |

| 4-Chlorophenylboronic acid | 4-Chlorophenyl | 75 |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl | 72 |

| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | 65 |

| 3-Nitrophenylboronic acid | 3-Nitrophenyl | 43 |

| Naphthalen-1-ylboronic acid | 1-Naphthyl | 68 |

| Thiophen-3-ylboronic acid | 3-Thienyl | 55 |

| Pyridin-3-ylboronic acid | 3-Pyridyl | 58 |

A more advanced and atom-economical approach involves the direct C-H arylation of the furan or benzofuran (B130515) ring. nih.govmdpi.com This strategy avoids the need for pre-halogenated starting materials. In one example, an 8-aminoquinoline (B160924) (8-AQ) directing group is installed on the carboxamide to guide a palladium catalyst to a specific C-H bond. nih.govmdpi.com The C-H arylation is then performed using aryl iodides, a palladium acetate (B1210297) [Pd(OAc)₂] catalyst, and a silver salt oxidant like silver acetate (AgOAc). nih.govmdpi.com Following the arylation, the directing group can be removed, providing a highly efficient and modular route to complex carboxamide derivatives. nih.govmdpi.com

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound relies on two fundamental reactions: amide bond formation and palladium-catalyzed cross-coupling. While specific mechanistic studies on this exact molecule are not prevalent, the underlying mechanisms of these transformations are well-established in organic chemistry.

The initial amide bond formation between furan-2-carboxylic acid and 4-aminobenzenesulfonamide is typically facilitated by a coupling reagent to activate the carboxylic acid. When using a carbodiimide (B86325) reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the mechanism involves the addition of the carboxylate to the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack by the amine (4-aminobenzenesulfonamide). Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to trap the O-acylisourea and form an active ester, which suppresses side reactions and reduces the risk of racemization if chiral centers are present. researchgate.netluxembourg-bio.com The amine then reacts with this active ester to yield the final amide product and a urea (B33335) byproduct. luxembourg-bio.com

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. youtube.comyoutube.com The generally accepted mechanism consists of three main steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (e.g., N-(4-bromophenyl)furan-2-carboxamide), inserting into the carbon-bromine bond. This oxidizes the catalyst to a palladium(II) species. youtube.comyoutube.com

Transmetalation : The organoboron reagent (e.g., an arylboronic acid) exchanges its organic group with the halide on the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center. youtube.comyoutube.com

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final biaryl product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to more efficient, sustainable, and versatile methods applicable to the synthesis of this compound and its derivatives.

A significant methodological advancement is the shift towards direct C-H functionalization . nih.govmdpi.com As mentioned previously, the use of removable directing groups to facilitate palladium-catalyzed C-H arylation offers a more direct and atom-economical alternative to traditional cross-coupling reactions that require halogenated precursors. nih.govmdpi.com This approach simplifies synthetic routes and reduces waste.

The development of one-pot and tandem reaction sequences represents another major improvement. By combining multiple synthetic steps into a single operation without isolating intermediates, these methods enhance efficiency and reduce solvent usage and purification efforts. A notable example is the combination of C-H arylation followed by a two-step, one-pot transamidation to cleave the directing group and install a different amine, providing rapid access to a diverse range of carboxamide products. nih.govmdpi.com Furthermore, innovative one-pot methods for generating sulfonamides directly from unactivated carboxylic acids and amines have been developed, which could streamline the synthesis of the target molecule by merging the traditional partners of amide coupling to form an important amide bioisostere. nih.gov

The use of novel catalytic systems and green chemistry principles is also gaining traction. This includes the application of TiO₂-nanoparticles as reusable catalysts for the synthesis of related carboxamide structures under one-pot conditions. nih.gov Microwave-assisted synthesis has also been explored for preparing related furan-containing heterocycles, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. rsc.org These methods align with the growing demand for more environmentally benign and scalable chemical processes.

Biological Activity Spectrum and Target Modulation Preclinical, in Vitro, and Animal Models

Enzyme Inhibition Studies of N-(4-sulfamoylphenyl)furan-2-carboxamide

The chemical scaffold this compound and its analogues have been investigated for their inhibitory effects across a diverse range of enzymatic targets. The presence of the sulfamoylphenyl group often directs these molecules toward specific enzyme classes, such as carbonic anhydrases, while the furan-2-carboxamide moiety can be modified to modulate activity and selectivity against other targets. Preclinical and in vitro studies have elucidated the compound's interaction with several key enzymes implicated in various pathological processes.

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it processes viral polyproteins into functional non-structural proteins required for replication. nih.gov This makes it a prime target for antiviral drug development. nih.gov The active site of Mpro features a catalytic dyad of Cys145 and His41, which is the target for many inhibitors. nih.gov These inhibitors can be either covalent, forming a bond with the Cys145 residue, or non-covalent. scienceopen.com While numerous compounds, including peptidomimetics and small molecules like ebselen, have been identified as Mpro inhibitors, specific in vitro inhibitory data for this compound against SARS-CoV-2 Mpro is not prominently available in current literature. news-medical.netresearchgate.net The general strategy involves designing molecules that fit into the enzyme's substrate-binding pocket to block its proteolytic activity. researchgate.net

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Traf2- and Nck-interacting kinase (TNIK): TNIK is a serine/threonine kinase involved in various cellular processes, and its activity has been linked to Wnt signaling pathways, which are often overactive in colorectal cancer. nih.gov Research into TNIK inhibitors has identified potent compounds based on a 4-phenyl-2-phenylaminopyridine scaffold. nih.gov Studies suggest TNIK kinase activity is critical for procollagen (B1174764) I trafficking and hepatic fibrogenesis. nih.gov However, specific studies detailing the inhibitory action of this compound on TNIK are not currently documented.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): The EGFR signaling pathway is vital for cell growth and proliferation, and its overactivation is a key driver in several cancers. nih.govnih.gov Inhibition of EGFR is a validated anti-cancer strategy. nih.gov While various small molecules have been developed as EGFR inhibitors, there is no specific data available from the reviewed sources on the direct modulation of EGFR TK activity by this compound.

The primary and most well-documented biological activity of N-(4-sulfamoylphenyl)-based carboxamides is the inhibition of human carbonic anhydrase (hCA) isoforms. The unsubstituted sulfonamide group is a classic zinc-binding group that anchors the inhibitor within the enzyme's active site. Different isoforms of hCA are involved in various physiological processes, and their inhibition has therapeutic applications.

Compounds bearing the 4-sulfamoylphenyl moiety have demonstrated potent and often selective inhibition against several hCA isoforms. researchgate.netnih.gov

hCA I and hCA II (Cytosolic Isoforms): hCA II is a widespread and physiologically dominant isoform. nih.gov Many sulfonamide-based compounds show significant inhibitory activity against hCA II, with Kᵢ values often in the low nanomolar range. nih.govnih.gov Some N-((4-sulfamoylphenyl)carbamothioyl) amides have shown Kᵢ values against hCA II as low as 5.3 nM and have also been effective against hCA I. mdpi.com

hCA XII (Tumor-Associated Isoform): hCA XII is a transmembrane isoform overexpressed in many tumors, making it a target for anticancer therapies. Studies on related sulfamoylphenyl carboxamides show effective inhibition of hCA XII, with Kᵢ values frequently below 65 nM. researchgate.net

The inhibitory profile can be fine-tuned by modifying the carboxamide portion of the molecule, leading to variations in potency and selectivity across different isoforms.

Table 1: Inhibitory Activity of N-(4-sulfamoylphenyl) Carboxamide Analogues against hCA Isoforms Note: The data below represents findings for structurally related sulfonamides, highlighting the general activity of this chemical class.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Sulfonamides with imide moieties | hCA II | 2.4 nM - 4515 nM | nih.gov |

| Sulfonamides with imide moieties | hCA XII | 14 nM - 316 nM | nih.gov |

| Coumarin carboxamides | hCA XII | < 65 nM | researchgate.net |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 nM - 87.6 nM | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3 nM - 384.3 nM | mdpi.com |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions like protecting the gastric mucosa and regulating platelet aggregation. medcentral.comyoutube.com In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation. medcentral.comyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. researchgate.net While the anti-inflammatory benefits are primarily linked to COX-2 inhibition, the common gastrointestinal side effects are due to the inhibition of COX-1. nih.govyoutube.com There are no specific research findings in the provided results that detail the inhibitory activity of this compound against either COX-1 or COX-2.

The Zika virus (ZIKV) NS5 protein contains a methyltransferase (MTase) domain that is essential for forming the viral mRNA cap, a critical step for viral replication and evasion of the host immune response. pasteur.frtghn.org This makes the ZIKV MTase an attractive target for antiviral drug discovery. ukzn.ac.za Studies have shown that the ZIKV MTase is structurally and functionally similar to that of other flaviviruses, such as the Dengue virus (DENV). pasteur.frnih.gov Consequently, compounds known to inhibit DENV MTase often show similar inhibitory potency against ZIKV MTase. tghn.orgnih.gov Inhibitors typically target the binding site for the methyl donor S-adenosyl-L-methionine (SAM) or allosteric sites. nih.gov While specific data on this compound is not available, the furan-2-carboxamide scaffold represents a class of compounds that could be explored for activity against this viral enzyme.

Cyclophilin D (CypD) is a mitochondrial matrix protein that is the only genetically verified component involved in regulating the mitochondrial permeability transition pore (MPTP). nih.gov The opening of the MPTP is a critical event in some forms of cell death. nih.gov Inhibition of CypD by molecules like cyclosporine A can prevent MPTP opening, offering protection in conditions such as ischemia-reperfusion injury. nih.govresearchgate.net The modulation of CypD activity is therefore a therapeutic strategy for conditions involving mitochondrial dysfunction. Although the furan-2-carboxamide scaffold has been investigated in other contexts, such as microtubule stabilization in cancer cells, its specific activity as a Cyclophilin D inhibitor has not been detailed in the reviewed literature. nih.gov

Investigation of Anticancer Activities in Cell Line Models

The potential of this compound and its analogues as anticancer agents has been explored through various in vitro studies on different cancer cell lines.

Efficacy Against Specific Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7)

While direct studies on this compound's efficacy against HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cell lines are limited, research on structurally related compounds provides valuable insights.

A series of carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com For instance, one derivative showed high activity against hepatocellular carcinoma with a cell viability of 33.29% at a 20 μg/mL concentration. mdpi.com Another study on sulfonamide derivatives reported anticancer activity against HepG2 and MCF-7 cell lines. researchgate.net Specifically, a novel spiro-acenaphthylene tethered- researchgate.netresearchgate.netnih.gov-thiadiazole containing a sulfamoyl-phenyl-carboxamide moiety exhibited considerable efficacy against the MCF7 cell line. researchgate.net

These findings suggest that the furan-2-carboxamide scaffold, particularly when combined with a sulfonamide group, is a promising framework for the development of novel anticancer agents. However, further specific testing of this compound is required to determine its precise efficacy against these and other cancer cell lines.

Cellular Targets and Pathways in Anticancer Mechanisms (e.g., tubulin polymerization, EGFR signaling)

The mechanisms through which furan-2-carboxamide derivatives exert their anticancer effects are multifaceted, with tubulin polymerization and epidermal growth factor receptor (EGFR) signaling being key areas of investigation.

Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, making them a prime target for anticancer drugs. researchgate.net Some furan-2-carboxamide derivatives have been identified as microtubule targeting agents that can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.gov

The EGFR signaling pathway is another critical regulator of cell growth and proliferation, and its dysregulation is a common feature in many cancers. nih.gov Consequently, EGFR is a significant target for anticancer therapies. While direct evidence for this compound is still emerging, the broader class of sulfonamide-containing compounds has been investigated for EGFR inhibition.

Antimicrobial Efficacy in Preclinical in vitro Assays

The search for new antimicrobial agents is a global health priority. Furan-2-carboxamide derivatives have been evaluated for their potential to combat bacterial and fungal infections.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of furan-2-carboxamide derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For example, a study on N-(4-bromophenyl)furan-2-carboxamide, a structurally similar compound, demonstrated efficacy against clinically isolated drug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study of carbamothioyl-furan-2-carboxamide derivatives reported inhibition zones against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The lipophilicity conferred by the aromatic moiety in these compounds is thought to contribute to their antibacterial activity. mdpi.com

Antifungal Activity Profiles

In addition to their antibacterial potential, furan-2-carboxamide derivatives have been screened for antifungal activity. Studies on various derivatives have shown a range of antifungal efficacy. For instance, carbamothioyl-furan-2-carboxamide derivatives displayed significant antifungal activity against fungal strains such as Fusarium bracchygibossum and Aspergillus niger. mdpi.com Other research has focused on furan-1,3,4-oxadiazole carboxamides as potent inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. nih.gov Nitrofuran derivatives have also been synthesized and tested against a variety of fungal species, with some showing potent inhibitory activity. mdpi.comnih.gov

Anti-inflammatory Effects in in vitro Preclinical Models

Chronic inflammation is a key factor in the development of numerous diseases. Furan-2-carboxamide derivatives are being investigated for their potential to modulate inflammatory pathways. researchgate.net Preclinical in vitro models are crucial for evaluating the anti-inflammatory potential of new compounds. ijpras.comnih.govmdpi.com These models often involve assessing the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators. While specific data on this compound is not yet widely available, related carboxamide derivatives have been shown to possess anti-inflammatory properties, suggesting this is a promising area for future research. nih.gov

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR55 agonism)

While comprehensive data on the direct interaction of this compound with a wide range of GPCRs is not extensively documented in publicly available literature, research on closely related analogs, particularly those sharing the N-(4-sulfamoylphenyl) scaffold, provides significant insights into their potential as GPR55 agonists. The G-protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for various conditions, and compounds that can modulate its activity are of considerable scientific interest. nih.govresearchgate.net

Derivatives based on the N-(4-sulfamoylphenyl)thiourea scaffold have been identified as potent and selective agonists of GPR55. researchgate.netnih.gov The activity of these compounds is typically evaluated using in vitro assays such as β-arrestin recruitment assays and calcium signaling assays in recombinant cell lines expressing GPR55. nih.gov The β-arrestin recruitment assay is a common method to screen for GPCR activation, where agonist binding to the receptor triggers the recruitment of β-arrestin proteins. Calcium signaling assays measure the increase in intracellular calcium concentration, a downstream effect of GPR55 activation through the Gq/11 pathway. nih.gov

For the N-(4-sulfamoylphenyl)thiourea series, structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity for GPR55 over other cannabinoid receptors like CB1 and CB2. nih.gov Although this compound replaces the thiourea (B124793) group with a furan-2-carboxamide moiety, the shared N-(4-sulfamoylphenyl) pharmacophore suggests a potential for GPR55 interaction.

A closely related analog, N-([4-(N-Phenylsulfamoyl)phenyl]furan-2-carboxamide) , has been specifically identified as a synthetic GPR55 agonist. researchgate.net This finding strongly supports the hypothesis that the this compound scaffold is a viable candidate for GPR55 agonism. The functional consequence of this agonism has been demonstrated in preclinical models, as detailed in the following section.

| Assay Type | Purpose | Key Findings for Related Analogs |

| β-Arrestin Recruitment Assay | To screen for GPR55 receptor activation. | N-(4-sulfamoylphenyl)thiourea derivatives show potent agonistic activity. nih.gov |

| Calcium Signaling Assay | To measure downstream signaling of GPR55 activation. | GPR55 agonists in this class induce calcium mobilization in recombinant HEK cells. nih.gov |

| Selectivity Profiling | To determine specificity for GPR55 over other receptors (e.g., CB1, CB2). | N-(4-sulfamoylphenyl)thiourea analogs demonstrate high selectivity for GPR55. nih.gov |

In vivo Efficacy Studies in Animal Models (excluding toxicity and safety)

The preclinical in vivo efficacy of GPR55 agonists, including a close analog of this compound, has been investigated in animal models for specific physiological functions. These studies provide crucial evidence of the potential therapeutic applications of modulating the GPR55 receptor.

One notable study demonstrated the in vivo efficacy of the synthetic GPR55 agonist N-([4-(N-Phenylsulfamoyl)phenyl]furan-2-carboxamide) in a model of salivation. researchgate.net GPR55 is implicated in amplifying prosecretory cholinergic stimuli in salivary glands. researchgate.net In this study, local administration of the compound into the submandibular glands of mice led to a significant increase in the rate of salivation and the glycoprotein (B1211001) content of the saliva. researchgate.net This finding highlights the role of GPR55 in regulating salivary gland function and suggests that agonists like N-([4-(N-Phenylsulfamoyl)phenyl]furan-2-carboxamide) could have therapeutic potential in conditions associated with hyposalivation.

The broader therapeutic potential of GPR55 modulation is being explored in various other animal models. GPR55 has been implicated in neuropathic and inflammatory pain, although some studies with GPR55 knockout mice have yielded conflicting results regarding its precise role in nociception. nih.govnih.gov Nevertheless, the development of potent and selective GPR55 agonists remains an active area of research for potential analgesic and anti-inflammatory applications. researchgate.netfrontiersin.org

In vivo Efficacy of a GPR55 Agonist Analog

| Animal Model | Compound | Endpoint Measured | Outcome | Citation |

|---|---|---|---|---|

| Mouse | N-([4-(N-Phenylsulfamoyl)phenyl]furan-2-carboxamide) | Rate of salivation | Significantly increased | researchgate.net |

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Features within the N-(4-sulfamoylphenyl)furan-2-carboxamide Scaffold

A pharmacophore model for the this compound scaffold identifies several key features essential for biological activity. The molecule can be broadly divided into three main components: the furan (B31954) ring, the central carboxamide linker, and the 4-sulfamoylphenyl moiety.

Furan Ring: The furan ring, with its oxygen heteroatom, can act as a hydrogen bond acceptor. Its aromatic character also allows for potential π-π stacking interactions with aromatic residues in a target's binding pocket.

Carboxamide Linker (-CONH-): This central amide group is a critical pharmacophoric element. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. The planarity of the amide bond restricts the conformation of the molecule, helping to orient the furan and sulfamoylphenyl rings in a specific spatial arrangement for optimal target binding. The N-acylhydrazone motif, a related structure, is recognized as a privileged scaffold in medicinal chemistry, highlighting the importance of this type of linker in designing bioactive compounds. researchgate.net

4-Sulfamoylphenyl Moiety: This part of the scaffold provides multiple interaction points. The phenyl ring can engage in hydrophobic or π-π interactions. The sulfonamide group (-SO₂NH₂) is a key hydrogen bond donor (N-H) and acceptor (S=O), which is often crucial for anchoring the molecule within a binding site. In related structures, the amine substituent of the sulfonamide group has been identified as a site for modification to improve activity. nih.gov

Impact of Furan Ring Substitutions on Biological Activity Profiles

Modifications to the furan ring have a significant impact on the biological activity of the this compound scaffold. The position and nature of substituents, as well as the replacement of the furan ring itself, can lead to substantial changes in potency.

In research on related compounds, replacing a 2,5-disubstituted furan ring with a 2,4-disubstituted furan ring was shown to maintain or even improve inhibitory activity. nih.gov This suggests that the relative positioning of the substituents on the furan ring is a critical determinant of biological function.

Furthermore, bioisosteric replacement of the furan ring with other aromatic systems has been explored. Replacing the furan ring with a thiophene (B33073) or a benzene (B151609) ring can result in retained or enhanced activity, indicating that an aromatic or heteroaromatic ring is a key requirement at this position. nih.gov The choice of the heterocycle can influence factors like metabolic stability and binding affinity. For instance, in the development of cannabinoid receptor 2 (CB2) agonists, a furan moiety attached to a 4-quinolone-3-carboxamide core was found to be a component of a high-affinity ligand. caymanchem.com

Table 1: Effect of Furan Ring Modifications on Biological Activity in Related Scaffolds

| Original Moiety | Replacement Moiety | Observed Effect on Activity | Reference |

| 2,5-disubstituted Furan | 2,4-disubstituted Furan | Maintained or Improved | nih.gov |

| 2,5-disubstituted Furan | 2,5-disubstituted Thiophene | Maintained or Improved | nih.gov |

| 2,5-disubstituted Furan | 1,3-disubstituted Benzene | Maintained or Improved | nih.gov |

These findings underscore the tolerance for structural diversity at this part of the scaffold, while also highlighting the importance of the ring's electronic and steric properties for productive interactions with the target.

Role of Sulfamoylphenyl Moiety Modifications on Target Interactions

The sulfamoylphenyl moiety is a crucial component for target interaction, and modifications to this group have been extensively studied to optimize activity. Alterations can be made to the phenyl ring itself or to the terminal sulfonamide group.

Studies on analogous series have shown that the substitution pattern on the phenyl ring is critical. For example, in a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, replacing a 4-nitrophenyl group with a 4-bromobenzenyl group led to a significant loss of potency. nih.gov This indicates a strong preference for an electron-withdrawing group at this position. The same study noted that reducing the steric bulk of substituents on the phenyl ring was beneficial for maintaining inhibitory activity. nih.gov

Modifications to the sulfonamide nitrogen have also been explored. In related sulfonamide-containing compounds, substituting the terminal amine with various alkyl or cyclic groups can modulate potency and physicochemical properties. nih.govnih.gov For instance, systematic modification of the amine substituent on a sulfamoyl group was a key strategy in the SAR of substituted sulfamoyl benzamidothiazoles. nih.gov

Table 2: Impact of Phenyl Ring Substitutions on Activity in Related Scaffolds

| Parent Substituent (Position) | New Substituent (Position) | Observed Effect on Activity | Reference |

| 4-Nitrophenyl | 4-Bromobenzenyl | Remarkable loss of activity | nih.gov |

| 3-Carboxyl phenyl | 3-Trifluoromethyl phenyl | Decreased potency | nih.gov |

| 3-Carboxyl phenyl | 4-Nitrophenyl | Decreased potency | nih.gov |

Conformational Flexibility and Rotational Barriers and their influence on SAR

The central amide bond (-CONH-) is largely planar due to resonance, which restricts rotation and imparts a degree of rigidity to the core of the molecule. However, the bonds on either side of this planar unit allow the furan and sulfamoylphenyl rings to rotate. The preferred conformation will be a balance between minimizing steric hindrance and optimizing intramolecular and intermolecular interactions.

X-ray crystallography studies on structurally analogous compounds, such as N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, have been used to determine their solid-state conformation. mdpi.com Such analyses provide precise information on bond angles and the spatial relationship between different parts of the molecule, which is invaluable for understanding SAR and for computational modeling studies. The ability of the scaffold to adopt a low-energy conformation that complements the topology of the target's active site is crucial for high-affinity binding.

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Activity

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved potency, selectivity, or pharmacokinetic properties while retaining the key binding interactions of the original molecule. drughunter.combhsai.orgnih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of key functional groups. For scaffolds related to this compound, a successful scaffold hop was demonstrated by replacing a phenyl-furan-amide core with a 2-phenylimidazo[1,2-a]pyrimidine (B97590) structure. dundee.ac.uk This led to the identification of compounds with significantly improved solubility, a critical property for drug development. dundee.ac.uk

Bioisosteric Replacement: This involves substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This can be used to fine-tune a molecule's characteristics.

Furan Ring Replacement: The furan ring can be replaced by other five- or six-membered heterocycles or carbocycles. As noted earlier, replacing furan with thiophene or benzene can be a viable strategy. nih.gov In other contexts, 1,2,4-oxadiazole (B8745197) rings have been successfully used as bioisosteres to enhance activity. nih.gov

Amide Bond Bioisosteres: The central amide bond can be replaced to improve metabolic stability. Common bioisosteres for amides include heterocyclic rings like triazoles or oxadiazoles, which can mimic the hydrogen bonding properties of the amide. drughunter.com

Sulfonamide Moiety: The sulfonamide group itself is often considered a bioisostere of a carboxylic acid. nih.gov Further modifications on the sulfonamide, such as N-substitution, can also be considered a form of bioisosteric replacement to alter properties like acidity and hydrogen bonding capacity.

Table 3: Examples of Bioisosteric Replacement and Scaffold Hopping

| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Goal/Outcome | Reference |

| Scaffold Hopping | Phenyl-furan-amide | 2-phenylimidazo[1,2-a]pyrimidine | Improved solubility | dundee.ac.uk |

| Bioisosteric Replacement | Furan Ring | Thiophene Ring | Maintained/Improved Activity | nih.gov |

| Bioisosteric Replacement | Amide Bond | 1,2,4-Triazole Ring | Improved metabolic stability | drughunter.com |

| Bioisosteric Replacement | Carboxylic Acid | Sulfonamide | Mimic biological activity | nih.gov |

These advanced design strategies are crucial for optimizing lead compounds, overcoming liabilities such as poor solubility or metabolic instability, and generating novel intellectual property. drughunter.comdundee.ac.uk

Computational Chemistry and Molecular Modeling Insights

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand to the active site of a target protein.

While specific docking studies for N-(4-sulfamoylphenyl)furan-2-carboxamide are not extensively detailed in the available literature, research on closely related analogues provides significant insights into its potential biological targets and binding interactions. The molecule's structure, featuring a furan-2-carboxamide core linked to a sulfamoylphenyl group, allows for interaction with a variety of protein targets.

LasR Protein in Pseudomonas aeruginosa: The furan-2-carboxamide scaffold is recognized for its role in inhibiting biofilm formation. Molecular docking studies on furan-2-carboxamide derivatives have identified the LasR protein, a key regulator in the quorum-sensing system of P. aeruginosa, as a plausible target. nih.govresearchgate.net These studies propose that furan-2-carboxamides can fit within the binding pocket of LasR, mimicking the interactions of native ligands and thereby disrupting the signaling pathway that leads to biofilm production. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): The sulfamoylphenyl group is a well-known feature of selective COX-2 inhibitors used as anti-inflammatory drugs. A study on a 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione, an analogue sharing the sulfamoylphenyl moiety, demonstrated its potential as a COX-2 inhibitor through molecular docking. researchgate.net This suggests that this compound could also potentially target the COX-2 enzyme, with the sulfonamide group playing a key role in binding to the specific sub-pocket of the COX-2 active site.

Other Potential Targets: The furan-2-carboxamide structure has been explored for a wide range of biological activities, with docking studies predicting interactions with enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netbohrium.comresearchgate.net These studies highlight the versatility of the furan (B31954) scaffold in interacting with various enzyme active sites.

Ligand-protein interaction profiling provides a detailed map of the non-covalent interactions that stabilize the ligand within the protein's binding site. For analogues of this compound, these interactions are key to their inhibitory activity.

In studies with sulfonamide-based inhibitors targeting SARS-CoV-2 Mpro, the interactions are well-characterized. The sulfonamide oxygens frequently act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. nih.govacs.org For instance, in the complex between the inhibitor GC-376 and SARS-CoV-2 Mpro, the ligand mimics the enzyme's natural substrate by forming hydrogen bonds with key residues such as His163, Glu166, and Phe140 in the S1 site. nih.gov

Similarly, for furan-2-carboxamide derivatives docked into the LasR protein, hydrogen bonds are a critical component of the interaction. nih.govresearchgate.net The carboxamide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for robust anchoring to the protein backbone or specific amino acid side chains. Hydrophobic interactions between the furan ring and nonpolar residues in the binding pocket also contribute significantly to the binding affinity. nih.govresearchgate.net

The table below summarizes the key interactions observed in molecular docking studies of representative analogues with their respective protein targets.

| Target Protein | Analogue Type | Key Interacting Residues | Type of Interaction |

| SARS-CoV-2 Mpro | Sulfonamide-based | His41, Cys145, His163, Glu166, Thr25, Cys44 | Hydrogen Bonding, Covalent (for some), Hydrophobic |

| LasR (P. aeruginosa) | Furan-2-carboxamide | Trp60, Tyr93, Ser129 | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic |

| COX-2 | Sulfamoylphenyl-containing | Arg513, His90, Val523 | Hydrogen Bonding (Sulfonamide), Hydrophobic |

| FKBP12 | Sulfonamide-based | Ile56, Tyr82, Tyr26, Phe36, Phe99 | Hydrogen Bonding, CH-Pi Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. frontiersin.org

QSAR models are categorized as 2D-QSAR or 3D-QSAR. 2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. jmaterenvironsci.com 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), require the 3D alignment of the molecules and use steric and electrostatic fields as descriptors. researchgate.net

For classes of compounds related to this compound, such as sulfonamide derivatives and furan-containing molecules, QSAR studies have been successfully applied to understand the structural requirements for their biological activities. researchgate.netmedwinpublishers.comnih.govresearchgate.net For example, a QSAR study on sulfonamide derivatives as antidiabetic agents identified topological descriptors as key determinants of activity. medwinpublishers.com Another study on nitrofuran analogues as antitubercular agents revealed that the presence of the furan ring substituted by a nitro group is essential, and descriptors related to the number of sulfur atoms and the distance between oxygen and sulfur atoms influence the activity. aimspress.com These studies typically result in statistically robust models with high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating good predictive power. nih.govtiu.edu.iqresearchgate.netnih.gov

A validated QSAR model serves as a powerful tool for virtual screening and the rational design of new, more potent analogues. nih.govresearchgate.netnih.gov By analyzing the descriptors in the QSAR equation, medicinal chemists can identify which molecular features are positively or negatively correlated with the desired biological activity.

For novel this compound analogues, a QSAR model could guide modifications to the structure. For instance, if a 3D-QSAR model indicates that a positive electrostatic potential in a specific region enhances activity, chemists could add electron-donating groups at that position. Conversely, if steric bulk is shown to be detrimental, smaller substituents would be favored. Such models can predict the activity of virtual compounds before they are synthesized, saving significant time and resources in the drug development pipeline. nih.gov The application of these predictive models can help in screening large chemical databases to identify novel hits with desired activity profiles. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations provide valuable information on the stability of a ligand-protein complex, the flexibility of the binding pocket, and the role of solvent molecules. nih.gov

For this compound and its analogues, MD simulations would be a logical next step after molecular docking to validate the predicted binding poses. A simulation can reveal whether the key interactions observed in docking are maintained over a period of nanoseconds, providing a more dynamic and realistic picture of the binding event. nih.gov For example, MD simulations performed on SARS-CoV-2 Mpro in complex with various inhibitors have been used to assess the stability of the ligand in the active site and to identify key residues that are critical for stable binding. nih.gov These simulations can uncover subtle conformational changes in the protein upon ligand binding and can help explain the molecular basis for ligand affinity and selectivity. nih.gov While specific MD simulation studies on this compound were not found, this technique remains a crucial tool for the future optimization of this class of compounds.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases nih.govresearchgate.netfrontiersin.orgyoutube.com. These methods can be particularly useful in the context of lead optimization, starting from a known active compound like this compound.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity. In a ligand-based approach, a pharmacophore model can be generated from the three-dimensional structure of one or more known active compounds.

For this compound, a pharmacophore model would likely include features corresponding to the furan ring (as a hydrophobic or aromatic feature), the carboxamide group (with hydrogen bond donor and acceptor capabilities), the phenyl ring (as an aromatic feature), and the sulfonamide group (with hydrogen bond donor and acceptor sites). The spatial relationships between these features are crucial for the model's predictive power.

Once a pharmacophore model is generated, it must be validated to ensure that it can effectively distinguish between active and inactive compounds nih.gov. This is typically done by screening a database containing known active and a large number of decoy (assumed inactive) molecules. A good pharmacophore model should be able to retrieve a high percentage of the known actives while minimizing the number of false positives.

Table 3: Potential Pharmacophore Features of this compound

| Feature Type | Molecular Moiety | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Sulfonyl oxygens (SO2) | Formation of hydrogen bonds with donor groups in the receptor. |

| Hydrogen Bond Donor | Amide nitrogen (N-H), Sulfonamide nitrogen (NH2) | Formation of hydrogen bonds with acceptor groups in the receptor. |

| Aromatic Ring | Phenyl ring, Furan ring | Pi-pi stacking or hydrophobic interactions with aromatic residues in the binding site. |

| Hydrophobic Group | Furan ring | Can engage in hydrophobic interactions within the binding pocket. |

After validation, the pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the defined features and their spatial arrangement researchgate.netfrontiersin.org. This process, known as pharmacophore-based virtual screening, can rapidly identify a smaller, more manageable set of candidate molecules for further investigation.

The hits identified from the virtual screen are then typically subjected to further filtering and analysis. This may include applying drug-likeness filters (e.g., Lipinski's rule of five) to select for compounds with favorable physicochemical properties for oral bioavailability, and molecular docking studies to predict their binding modes and affinities to the target protein. This hierarchical screening approach helps to prioritize the most promising candidates for experimental testing. The ultimate goal is to discover new chemical scaffolds that retain the key pharmacophoric features of this compound but may have improved properties such as higher potency, better selectivity, or a more favorable pharmacokinetic profile.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a detailed description of the electronic structure of molecules. These calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties that are relevant to a molecule's reactivity and interactions.

DFT calculations can be employed to optimize the geometry of this compound and to analyze its electronic properties. Key parameters that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability nih.govnih.gov. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more likely to undergo chemical reactions.

The distribution of electron density in the molecule can be visualized through the Molecular Electrostatic Potential (MEP) surface. The MEP map highlights regions of the molecule that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites that are prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the carbonyl and sulfonyl oxygen atoms, making them potential hydrogen bond acceptors. The amide and sulfonamide protons would exhibit positive potential, indicating their role as hydrogen bond donors.

Analysis of the electronic structure of related sulfonamides has shown that charge transfer can occur within the molecule, which is a key aspect of their biological activity nih.gov. DFT calculations can quantify this charge transfer and provide insights into the nature of the chemical bonds within the molecule.

Table 4: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govnih.gov |

| Dipole Moment | ~4.5 D | Indicates the overall polarity of the molecule, which influences its solubility and interactions. |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods.

Prediction of Spectroscopic Properties for Structural Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of a molecule. These predictions are crucial for validating the experimentally synthesized structure. By comparing calculated spectra with experimental data, chemists can confirm the identity and purity of the compound.

Vibrational Spectroscopy (FT-IR): Theoretical calculations of vibrational frequencies can be correlated with experimental Fourier-transform infrared (FT-IR) spectra. For this compound, key predicted vibrational modes would include the N-H stretching of the amide and sulfonamide groups, the C=O stretching of the carboxamide, and the asymmetric and symmetric stretching of the S=O bonds in the sulfamoyl group. Studies on similar sulfonamides and furan-carboxamides have shown that DFT calculations can accurately predict these frequencies. rsc.org For instance, the N-H vibrations in sulfonamide groups are typically predicted in the region of 3349–3144 cm⁻¹. rsc.org The characteristic carbonyl (C=O) stretch is expected to be a strong band, while the furan ring vibrations would also be identifiable.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations help in understanding the electronic transitions occurring within the molecule. For this compound, the predicted spectrum would likely show absorption bands corresponding to π→π* transitions within the furan and phenyl rings and n→π* transitions involving the carbonyl and sulfamoyl groups.

| Spectroscopic Technique | Predicted Feature | Typical Predicted Value/Region |

|---|---|---|

| FT-IR (cm⁻¹) | N-H Stretch (Amide & Sulfonamide) | 3100 - 3400 |

| C=O Stretch (Amide) | 1640 - 1680 | |

| S=O Asymmetric & Symmetric Stretch | 1320 - 1350 & 1140 - 1160 | |

| Furan Ring C-O-C Stretch | 1020 - 1260 | |

| ¹H NMR (ppm) | Amide NH | ~10.2 |

| Sulfonamide NH₂ | ~7.0 - 8.0 | |

| Aromatic Protons (Furan & Phenyl) | 6.5 - 8.0 | |

| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | ~156 - 160 |

| Aromatic Carbons | 110 - 150 | |

| UV-Vis (nm) | λmax (π→π* transitions) | 250 - 350 |

Assessment of Molecular Properties for Biological Activity

Computational modeling provides deep insights into the electronic structure and reactivity of a molecule, which are fundamental to its biological activity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy indicates its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely distributed over the electron-rich furan and phenyl rings, while the LUMO may be localized on the electron-withdrawing sulfamoyl and carboxamide groups. This distribution is crucial for its interaction with biological targets. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions. For this compound, the oxygen atoms of the carbonyl and sulfonyl groups, along with the furan oxygen, would be expected to be regions of high negative potential, making them potential hydrogen bond acceptors. The NH protons would represent regions of positive potential, acting as hydrogen bond donors. These features are vital for the molecule's binding to receptor sites. researchgate.net

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. researchgate.net These parameters quantify the molecule's reactivity and can be correlated with its biological activity. A higher electrophilicity index, for example, might suggest a greater propensity to interact with biological nucleophiles.

| Property | Significance |

|---|---|

| HOMO Energy | Electron-donating ability; related to reactivity with electrophiles. |

| LUMO Energy | Electron-accepting ability; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target. |

| Global Reactivity Descriptors | Quantifies aspects of molecular reactivity (e.g., hardness, electrophilicity) to predict interaction behavior. |

In silico ADMET Prediction for Lead Compound Prioritization

Before committing to expensive and time-consuming in vivo studies, it is crucial to assess the potential of a compound to become a viable drug. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides an early-stage filter for drug candidates. jonuns.com These predictions are based on the molecular structure and physicochemical properties.

Absorption: This refers to how well the compound is absorbed into the bloodstream. Key predictors include human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability. Models often use properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to make these predictions. nih.govresearchgate.net

Distribution: This describes how the compound spreads throughout the body. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system. nih.gov

Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions. nih.gov

Excretion: This pertains to how the compound and its metabolites are removed from the body. Total clearance is a key predicted parameter.

Toxicity: A wide range of toxicological endpoints can be predicted computationally. These include hepatotoxicity (liver damage), cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and others. jonuns.com Early identification of potential toxicity is a primary goal of ADMET screening. jonuns.com

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to assess the "drug-likeness" of a compound. These rules evaluate properties like molecular weight (<500 Da), LogP (<5), hydrogen bond donors (<5), and hydrogen bond acceptors (<10) to predict oral bioavailability. nih.gov

| ADMET Category | Parameter | Importance in Drug Discovery |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Caco-2 Permeability | Models absorption across the gut wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs; undesirable for others. |

| Plasma Protein Binding (PPB) | Affects the concentration of free, active drug. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Indicates the rate of removal from the body. |

| Toxicity | Hepatotoxicity | Flags potential for drug-induced liver injury. |

| hERG Inhibition | Assesses risk of cardiotoxicity. | |

| Drug-Likeness | Lipinski's Rule of Five | Provides a general assessment of oral bioavailability potential. |

Advanced Structural Analysis and Conformational Studies

X-Ray Crystallography of N-(4-sulfamoylphenyl)furan-2-carboxamide and its Derivatives

X-ray crystallography provides definitive evidence of atomic arrangement in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related derivatives provides significant insight into its likely solid-state conformation. For instance, the crystal structure of N-(2-Nitro-phenyl)furan-2-carboxamide shows that the benzene (B151609) and furan (B31954) rings are nearly coplanar with the central amide fragment, rotated by only a few degrees nih.gov. In another related compound, N-(phenylcarbamothioyl) furan-2-carboxamide, the furan group makes a small dihedral angle with the carbamothioyl moiety, indicating a relatively planar arrangement researchgate.net.

| Compound | Crystal System | Space Group | Key Dihedral Angles | Reference |

|---|---|---|---|---|

| N-(phenylcarbamothioyl) furan-2-carboxamide | Monoclinic | P21/n | Furan ring / Carbamothioyl: 2.57(19)° | researchgate.net |

| N-(2-Nitro-phenyl)furan-2-carboxamide | Not specified | Not specified | Benzene ring / Amide: 2.68(5)°; Furan ring / Amide: 7.03(4)° | nih.gov |

| 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-terphenyl derivative | Monoclinic | P21 | Data for a complex derivative | researchgate.net |

Co-crystallization studies of analogous compounds are instrumental in understanding how this chemical scaffold interacts with biological targets. Furan-2-carboxamide derivatives have been identified as modulators of the LasR protein in P. aeruginosa, a key component in quorum sensing researchgate.netnih.govnih.gov. Molecular docking and related studies suggest that these molecules bind within the LasR active site, with the furan and carboxamide moieties forming crucial hydrogen bonds and other interactions researchgate.netnih.gov.

Similarly, derivatives of the sulfonamide scaffold have been co-crystallized with various enzymes, including carbonic anhydrase mdpi.com. More specifically, a derivative of N-(4-sulfamoylphenyl)acetamide was shown to bind to the NR4A1 nuclear receptor ligand-binding domain at a site between helices 4, 11, and 12 acs.org. These studies highlight the capability of the furan-carboxamide and sulfamoylphenyl groups to act as pharmacophores that can fit into specific protein binding pockets.

Advanced Spectroscopic Techniques for Solution-State Conformation

In solution, molecules can adopt a wider range of conformations than in the rigid solid state. Advanced spectroscopic techniques are employed to probe this dynamic behavior.

Two-dimensional NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For carboxamides, a key feature is the potential for hindered rotation around the amide C-N bond, which can lead to the presence of both cis and trans rotamers in equilibrium scielo.brjaveriana.edu.co. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can distinguish between these conformers.

In a study of N-benzyl-N-(furan-2-ylmethyl) acetamide, 2D NMR confirmed a hindered cis(E)-trans(Z) rotational equilibrium in solution scielo.br. For this compound, similar behavior would be expected. HMBC spectra would likely show long-range correlations between the amide proton (N-H) and carbons of both the furan and phenyl rings, helping to establish the connectivity and through-space relationships that define the dominant conformation. The observation of separate signal sets for the furan and phenyl protons and carbons would be indicative of a slow rotational exchange between conformers on the NMR timescale mdpi.com.

Vibrational spectroscopy provides detailed information about the functional groups and bonding within a molecule. The IR and Raman spectra of this compound would be characterized by specific bands corresponding to the sulfonamide, amide, and aromatic ring moieties.